molecular formula C12H5BrClF3N2O3 B1384439 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol CAS No. 882747-87-7

2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol

Cat. No. B1384439
M. Wt: 397.53 g/mol
InChI Key: NTTFJVDVGRDYJH-UHFFFAOYSA-N
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Description

2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol (BCTNP) is an important organic compound with a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. BCTNP is a brominated nitrobenzene derivative that contains a trifluoromethyl group and a pyridinyl group. It has been used as a starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs) and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of novel compounds related to 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol were synthesized, showcasing its potential as a precursor in the synthesis of various chemical compounds with possible applications in insecticidal and fungicidal activities (Zhu et al., 2014).
  • Spectroscopic, optical, and antimicrobial properties of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, were studied, indicating potential applications in medicinal chemistry (Vural & Kara, 2017).

Applications in Organic Reactions

  • The compound has been used in various metalation and functionalization reactions, suggesting its utility in the synthesis of complex organic molecules (Cottet et al., 2004).

Insecticide Intermediates

  • Its derivatives have been utilized in the synthesis of important intermediates for insecticides, demonstrating its significance in agricultural chemistry (Niu Wen-bo, 2011).

Reactions and Synthesis Studies

  • Studies have been conducted on the reactions involving compounds like 2-bromonitrobenzene, highlighting the chemical reactivity and potential applications of these compounds in various chemical syntheses (Bacon & Pande, 1970).

Metabolic Studies

  • Metabolic studies of similar halogenated compounds like 2-bromo-4-chloro-nitrobenzene in rabbits have been reported, which could be relevant for understanding the environmental and health impacts of these chemicals (Bray et al., 1958).

properties

IUPAC Name

2-bromo-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClF3N2O3/c13-7-1-5(2-9(11(7)20)19(21)22)10-8(14)3-6(4-18-10)12(15,16)17/h1-4,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTFJVDVGRDYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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